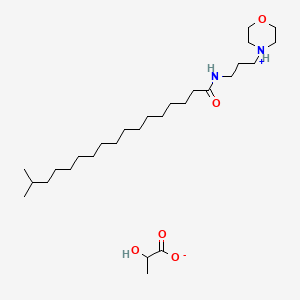
1-Benzothiophene-3-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophene-3-carbonyl azide is a heterocyclic compound that features a benzothiophene core with a carbonyl azide functional group at the 3-position. Benzothiophenes are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The azide group adds further reactivity, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl azide can be synthesized through various methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative . Another method involves the direct azidation of 1-benzothiophene-3-carboxylic acid using diphenylphosphoryl azide (DPPA) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-Benzothiophene-3-carbonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzothiophene-3-carbonyl azide largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the azide group but serves as a precursor in the synthesis of 1-benzothiophene-3-carbonyl azide.
1-Benzothiophene-3-carbonyl chloride: Another intermediate in the synthesis of the azide derivative.
3-Amino-1-benzothiophene-2-carbonitrile: A related compound with different functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
78676-35-4 |
|---|---|
Molecular Formula |
C9H5N3OS |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-benzothiophene-3-carbonyl azide |
InChI |
InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
GQNXDXRNNCSCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)






![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)






